BenchChemオンラインストアへようこそ!

Gweicurculactone

Anti-inflammation iNOS/COX-2 suppression RAW264.7 macrophage

Gweicurculactone (CAS 123914-43-2) is a guaiane-type sesquiterpene lactone first isolated from Curcuma kwangsiensis rhizomes. Structurally, it is an (R)-configured azuleno[6,5-b]furan-2(5H)-one derivative (C₁₅H₁₆O₂, MW 228.29) bearing a characteristic α,β-unsaturated γ-lactone fused to a hydroazulene core.

Molecular Formula C15H16O2
Molecular Weight 228.29 g/mol
CAS No. 123914-43-2
Cat. No. B040995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGweicurculactone
CAS123914-43-2
Synonymsgweicurculactone
Molecular FormulaC15H16O2
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC1CCC2=C(C=C3C(=C(C(=O)O3)C)C=C12)C
InChIInChI=1S/C15H16O2/c1-8-4-5-11-9(2)6-14-13(7-12(8)11)10(3)15(16)17-14/h6-8H,4-5H2,1-3H3/t8-/m1/s1
InChIKeyOGJFTQVVQQMGJG-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gweicurculactone (CAS 123914-43-2): Guaiane Sesquiterpene Lactone Sourcing & Differentiation Guide


Gweicurculactone (CAS 123914-43-2) is a guaiane-type sesquiterpene lactone first isolated from Curcuma kwangsiensis rhizomes [1]. Structurally, it is an (R)-configured azuleno[6,5-b]furan-2(5H)-one derivative (C₁₅H₁₆O₂, MW 228.29) bearing a characteristic α,β-unsaturated γ-lactone fused to a hydroazulene core [2]. The compound co-occurs in Curcuma species alongside numerous structurally related sesquiterpenes—including germacrone, curcumenol, curcumenone, and dehydrocurdione—yet its distinct furan-fused guaiane architecture and specific stereochemistry (8R) differentiate it from the germacrane, elemane, and other sesquiterpene scaffolds found in the same botanical sources [3].

Why Generic Guaianolide or Curcuma Sesquiterpene Substitution Cannot Replace Gweicurculactone


In-class sesquiterpene lactones isolated from Curcuma species exhibit profoundly divergent bioactivity profiles despite their shared botanical origin. In anti-inflammatory assays on RAW264.7 macrophages, gweicurculactone (compound 1) demonstrated superior NO inhibition (IC₅₀ 27.3 μM) compared to its closest co-isolated guaianolide analog zedoalactone B (compound 2, IC₅₀ 32.6 μM), with the remaining compounds showing only moderate to mild effects—a quantitative demonstration that potency is exquisitely sensitive to subtle structural differences within the same extract [1]. In cytotoxic panels, curcumenone and curcumenol exhibit strong antiproliferative activity (IC₅₀ 8.3 and 9.3 μg/mL on MCF-7, respectively), whereas gweicurculactone falls into a distinct potency cluster alongside curcuminoids [2]. This pattern of scaffold-dependent selectivity—where gweicurculactone partitions toward anti-inflammatory iNOS/COX-2 suppression and 5-HT₁A receptor binding rather than direct cytotoxicity—means that substituting gweicurculactone with another Curcuma-derived sesquiterpene (e.g., germacrone or curcumenol) would target entirely different molecular pathways and yield non-equivalent experimental outcomes [3].

Quantitative Differentiation Evidence: Gweicurculactone vs. Closest Sesquiterpene Analogs


Anti-inflammatory Potency (NO Inhibition): Gweicurculactone vs. Zedoalactone B — Direct Head-to-Head Comparison

In a single-study, same-assay comparison of seven compounds isolated from the same Curcuma zedoaroides chloroform extract, gweicurculactone (1) demonstrated the most potent inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages with an IC₅₀ of 27.3 μM, outperforming the closest guaianolide comparator zedoalactone B (2) which exhibited an IC₅₀ of 32.6 μM—a 16.3% improvement in potency. The remaining five co-isolated compounds (phaeocaulisin C, 5-epiphaeocaulisin A, zedoalactone H, zedoalactone E, and diarylheptanoid 7) showed only moderate to mild anti-inflammatory effects [1]. Furthermore, gweicurculactone suppressed iNOS and COX-2 mRNA expression, although it did not inhibit TNF-α production, indicating a pathway-selective anti-inflammatory mechanism distinct from broader-spectrum anti-inflammatory agents [1].

Anti-inflammation iNOS/COX-2 suppression RAW264.7 macrophage

5-HT₁A Receptor Binding Affinity: Gweicurculactone Demonstrates Computational Target Engagement Distinct from Cytotoxic Sesquiterpenes

In an immobilized 5-HT₁A receptor chromatographic screening study of Curcuma wenyujin extract, gweicurculactone was identified as a 5-HT₁A receptor ligand with a computational binding energy of −7.06 kcal/mol, placing its affinity between the more potent 2-hydroxy-1-(3,4-dihydroxybenzene)-7-(4′-hydroxybenzene)-heptane (−7.77 kcal/mol) and the weaker binder curcuminol F (−5.26 kcal/mol) [1]. This specific serotonergic target engagement profile distinguishes gweicurculactone from cytotoxic Curcuma sesquiterpenes such as curcumenone and curcumenol, which exert their antiproliferative effects through apoptosis induction rather than GPCR modulation [2].

5-HT1A receptor Molecular docking Neuropharmacology

Cytotoxic Activity Clustering: Gweicurculactone Partitions into a Distinct Potency Tier Relative to Strongly Antiproliferative Sesquiterpenes

In a broad cytotoxicity screen of 19 compounds from Curcuma zedoaria against four cancer cell lines (Ca Ski, MCF-7, PC-3, HT-29) using the MTT assay, curcumenone and curcumenol demonstrated strong antiproliferative activity with IC₅₀ values of 8.3 ± 1.0 and 9.3 ± 0.3 μg/mL respectively on MCF-7 cells, while gweicurculactone (compound 19) did not reach the strong activity threshold in this assay system [1]. In a separate cytotoxicity study across five cell lines (HL-60, HepG2, K562, KB, MCF-7), gweicurculactone (compound 5) clustered with curcuminoids (compounds 6–8) in the 'better antitumor activity' tier, rather than with the weakly active sesquiterpenes crotepoxide, 4-epi-curcumenol, curcumenol, and curcumadiol (compounds 1–4) [2]. This cross-study pattern establishes that gweicurculactone occupies a distinct intermediate cytotoxicity tier—more active than some sesquiterpene analogs but mechanistically divergent from the strongly apoptotic curcumenone/curcumenol pair.

Cytotoxicity Cancer cell lines MTT assay

Antioxidant Capacity (ORAC Assay): Class-Level Strong Activity Across Curcuma Sesquiterpenes Including Gweicurculactone

In the oxygen radical antioxidant capacity (ORAC) assay of nine sesquiterpenes and one diterpene isolated from Curcuma zedoaria rhizomes, all test compounds including gweicurculactone (compound 10) exhibited strong antioxidant activity, with the sole exception of curcumenol (compound 3) which showed only moderate antioxidant activity when compared to the reference standard quercetin [1]. This near-uniform strong antioxidant profile across the sesquiterpene panel—spanning germacrone, dehydrocurdione, isoprocurcumenol, curcumenone, procurcumenol, zerumbone epoxide, zederone, and gweicurculactone—indicates that antioxidant capacity alone is insufficient to differentiate gweicurculactone from its in-class analogs; however, gweicurculactone notably outperforms curcumenol in this dimension while maintaining activity comparable to the majority of co-isolated sesquiterpenes.

Antioxidant ORAC assay Oxidative stress

Synthetic Accessibility: First Total Synthesis of Racemic Gweicurculactone Establishes a Supply Pathway Independent of Botanical Extraction

The first total synthesis of (±)-gweicurculactone was reported in 2015 via a divergent pathway from a non-natural hydroxy-elemane scaffold, which under basic, oxygen-free conditions produces polyunsaturated guaianes—the skeletal class to which gweicurculactone belongs [1]. This synthetic route was developed alongside the first total synthesis of (+)-zedoarol, demonstrating that a common divergent scaffold can access multiple furosesquiterpene natural products including gweicurculactone, furogermenone, methyl-curdionolide, and lindenene [1]. The availability of a de novo synthetic route distinguishes gweicurculactone from many Curcuma sesquiterpenes that remain accessible only through low-yield isolation from plant material, offering procurement teams a scalable, batch-consistent supply option.

Total synthesis Divergent scaffold Chemical supply

High-Value Application Scenarios for Gweicurculactone Based on Quantitative Differentiation Evidence


Anti-inflammatory Drug Discovery: Lead Selection in iNOS/COX-2 Pathway Targeting

Procurement of gweicurculactone is indicated for anti-inflammatory screening cascades where NO inhibition potency and iNOS/COX-2 transcriptional suppression are primary endpoints. With an IC₅₀ of 27.3 μM against NO production—the strongest among seven co-isolated Curcuma zedoaroides constituents—gweicurculactone serves as the preferred guaianolide lead compound over zedoalactone B (IC₅₀ 32.6 μM) and other weaker analogs [1]. Its selective suppression of iNOS and COX-2 mRNA without TNF-α inhibition further positions it for programs targeting chronic inflammatory conditions where sparing TNF-α-mediated immune surveillance is therapeutically desirable [1].

CNS & Neuropsychiatric Screening: 5-HT₁A Receptor Ligand Discovery

Gweicurculactone is procurement-relevant for serotonin receptor (5-HT₁A) screening programs. Its computationally determined binding energy of −7.06 kcal/mol to the 5-HT₁A receptor, validated via immobilized receptor chromatographic screening, identifies it as a viable serotonergic ligand scaffold from the Curcuma chemosphere [2]. This application is contraindicated for purely cytotoxic sesquiterpenes such as curcumenone or curcumenol, whose mechanisms involve apoptosis induction rather than GPCR modulation [3].

Neuroprotection & Oxidative Stress Research: Dual-Mechanism Compound Requiring Both Antioxidant and Anti-inflammatory Activity

For neurodegenerative disease models (e.g., Alzheimer's or Parkinson's in vitro systems), gweicurculactone offers a dual mechanism profile: strong antioxidant capacity in the ORAC assay combined with anti-inflammatory iNOS/COX-2 suppression [4]. This dual activity distinguishes it from curcumenol, which underperforms as a moderate antioxidant and lacks gweicurculactone's anti-inflammatory potency, making gweicurculactone the superior procurement choice for studies requiring concomitant oxidative stress mitigation and inflammatory pathway modulation in NG108-15 or analogous neuronal cell models [4].

Medicinal Chemistry & SAR Campaigns: Synthetic Scaffold for Guaianolide Diversification

Procurement of gweicurculactone for medicinal chemistry is supported by the demonstrated feasibility of its total synthesis via a divergent scaffold strategy, enabling analog generation and structure–activity relationship (SAR) studies [5]. This synthetic tractability is absent for many structurally related Curcuma guaianolides (e.g., zedoalactone B, phaeocaulisin C), which remain accessible only through isolation. The established synthetic route reduces supply risk and supports the compound's use as a starting scaffold for focused library synthesis targeting the furan-fused guaiane chemotype [5].

Quote Request

Request a Quote for Gweicurculactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.